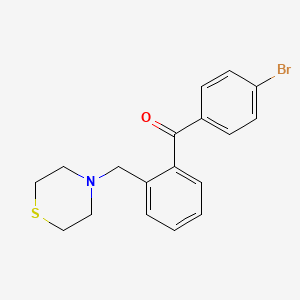

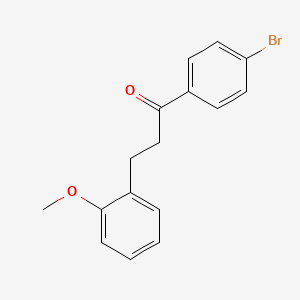

![molecular formula C13H19N3O4S B1293023 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid CAS No. 1119450-94-0](/img/structure/B1293023.png)

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

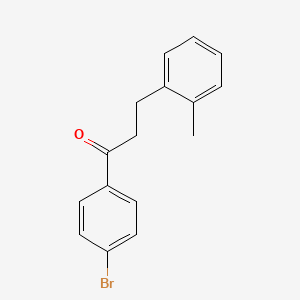

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid, also known as 3-AOP, is a novel small molecule that has recently been studied for its potential applications in scientific research. 3-AOP is a derivative of oxadiazole, an organic compound with a five-membered ring containing two nitrogen atoms. It is a highly versatile compound with a wide range of possible applications in organic synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. For example, a series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles showed significant in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus (Sindhu et al., 2013).

Moreover, compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) incorporating the 1,3,4-oxadiazol-2-yl motif demonstrated promising anti-inflammatory and analgesic properties, indicating the potential of these compounds in developing safer anti-inflammatory and analgesic agents with minimal ulcerogenic effects (Husain et al., 2009).

Synthesis and Structural Studies

The structural characteristics and synthesis methods of 1,3,4-oxadiazole derivatives have been widely explored, contributing to a deeper understanding of their chemical properties and potential applications. For instance, microwave-assisted synthesis techniques have been employed to create novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, highlighting advancements in efficient synthesis methods for producing these compounds (Dürüst & Karakuş, 2017).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for metals in acidic environments has been documented, showing that these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This was evidenced by studies on benzimidazole bearing 1, 3, 4-oxadiazoles, which demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).

Cytotoxicity and Cancer Research

1,3,4-oxadiazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. For example, hybrids of ursane and lupane with 1,3,4-oxadiazole and 1,2,3-triazole moieties were synthesized and tested for their cytotoxicity, revealing marked activity towards MCF-7 and HepG2 cells. This suggests the potential of these compounds in cancer research and therapy (Popov et al., 2020).

Propriétés

IUPAC Name |

3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVENYAWZTQDURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

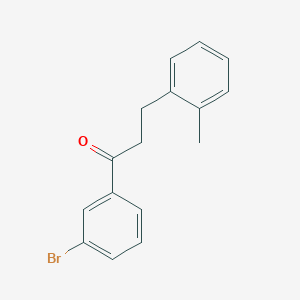

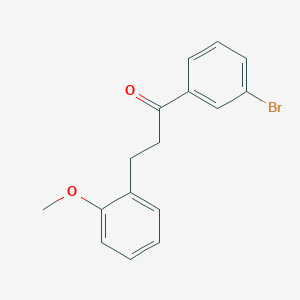

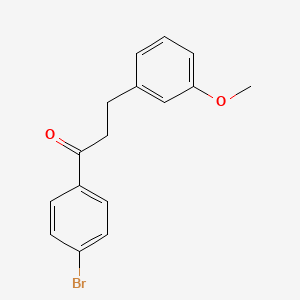

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)